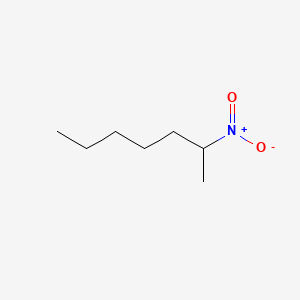

2-Nitroheptane

Description

Contextualization within Nitroalkane Chemistry

2-Nitroheptane belongs to the broader class of organic compounds known as nitroalkanes. These compounds are characterized by the presence of a nitro group (-NO₂) attached to a saturated carbon atom. core.ac.uk The chemistry of nitroalkanes is distinguished by the strong electron-withdrawing nature of the nitro group, which significantly influences the molecule's reactivity. researchgate.net This property renders the α-hydrogen atoms (hydrogens on the carbon bearing the nitro group) acidic, allowing for easy deprotonation under basic conditions to form a stabilized carbanion, known as a nitronate or aci-nitro anion. researchgate.netcore.ac.uk

This ability to form stable carbanions makes nitroalkanes, including this compound, excellent nucleophiles for carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. researchgate.netfrontiersin.org Key reactions such as the Henry (nitroaldol) reaction and the Michael addition utilize nitroalkane-derived carbanions to create new, more complex carbon skeletons. researchgate.netadvancionsciences.com

Furthermore, the nitro group itself is a highly versatile functional group that can be readily transformed into a variety of other functionalities. frontiersin.org The most significant of these transformations is the reduction of the nitro group to a primary amine (-NH₂), providing a direct route to valuable amino compounds. eurekaselect.com The nitro group can also be converted into carbonyl groups (ketones or aldehydes) through reactions like the Nef reaction. researchgate.net This functional group interconversion capability makes nitroalkanes strategic intermediates for synthesizing a wide array of target molecules, from pharmaceuticals to natural products. researchgate.netfrontiersin.org As a secondary nitroalkane, this compound shares this reactivity, serving as a precursor to secondary amines, ketones, and other substituted heptane (B126788) derivatives. ebi.ac.uk

Significance in Advanced Organic Synthesis

The unique reactivity of this compound makes it a significant substrate in a variety of advanced organic synthesis methodologies. Its utility is demonstrated in several modern catalytic and bond-forming reactions where its specific structure as a bulky, secondary nitroalkane is advantageous.

One area of significance is in metal-catalyzed allylic alkylation reactions. Research has demonstrated the successful use of this compound as a nucleophile in palladium-catalyzed allylic alkylations. acs.org This represents a key achievement, as the catalytic alkylation of bulky secondary nitroalkanes can be challenging. acs.org Similarly, this compound is effectively used in copper-catalyzed thermal redox processes to synthesize β-nitrocarbonyl compounds from α-bromocarbonyls, showcasing its utility in forming C-C bonds under mild conditions. acs.org

The transformation of the nitro group in this compound into other functional groups is a cornerstone of its synthetic utility.

Reduction to Amines: this compound can be efficiently reduced to its corresponding amine, 2-aminoheptane (B1682561). A notable method involves using sodium borohydride (B1222165) (NaBH₄) in the presence of bis-thiourea complexes of bivalent metals, which can achieve this transformation rapidly under solvent-free conditions. jcsp.org.pk This provides a direct pathway to chiral or racemic amines that are valuable in pharmaceutical synthesis. eurekaselect.com

Conversion to Oximes: The silyl (B83357) nitronate derived from this compound reacts with organolithium reagents to produce chain-extended oximes. researchgate.net For instance, reaction with methyllithium (B1224462) (MeLi) or butyllithium (B86547) (BuLi) yields the corresponding oxime derivatives in moderate yields. researchgate.net Oximes are important intermediates for synthesizing amides via the Beckmann rearrangement, among other applications.

Oxidation to Ketones: The nitro group can be converted to a carbonyl group. The oxidation of secondary nitroheptane (a mixture containing the 2-, 3-, and 4-isomers) using reagents like potassium permanganate (B83412) or hydrogen peroxide yields the corresponding heptanone isomers. pw.edu.pl

These transformations highlight the role of this compound as a versatile intermediate, enabling the synthesis of a range of functionalized aliphatic compounds.

Table 2: Selected Synthetic Transformations of this compound

| Reactant(s) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound | NaBH₄ / Co(tu)₂Cl₂ | Amine (2-Aminoheptane) | jcsp.org.pk |

| Silyl nitronate of this compound | Organolithium Reagents (e.g., MeLi, BuLi) | Oxime | researchgate.net |

| This compound, Allyl Carbonate | Palladium Catalyst, DBU | Allylic Alkylation Product | acs.org |

| This compound, α-Bromocarbonyl | CuBr | β-Nitrocarbonyl Compound | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-nitroheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEIWKGDADMFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977272 | |

| Record name | 2-Nitroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-72-1 | |

| Record name | 2-Nitroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 Nitroheptane and Derivatives

Mechanistic Pathways Involving the Nitro Group Reactivity

The presence of an alpha-hydrogen atom allows 2-nitroheptane to exhibit a rich chemistry centered around the nitro group, including tautomerism and the formation of reactive anionic intermediates.

Secondary nitroalkanes like this compound exist in equilibrium between two tautomeric forms: the nitro form and the aci-nitro form (also known as a nitronic acid). wikipedia.orgquora.com This constitutional isomerism, known as nitro-aci-nitro tautomerism, involves the migration of a proton from the carbon atom adjacent to the nitro group (the α-carbon) to one of the oxygen atoms of the nitro group. quora.com

The equilibrium generally favors the thermodynamically more stable nitro form. spcmc.ac.in However, the aci-nitro tautomer is a crucial intermediate for the reactivity of the compound. wikipedia.orgresearchgate.net Under basic conditions, the acidic proton of the aci-form is readily removed, leading to the formation of a nitronate anion. wikipedia.org Acidification of the corresponding sodium salt of the nitroalkane initially generates the aci-nitro form, which then slowly tautomerizes back to the more stable nitro form. spcmc.ac.in The accessibility of the aci-nitro form can be influenced by reaction conditions; for instance, it becomes more accessible under acidic conditions. rsc.org This tautomerism is a critical first step in many reactions, including the Nef reaction. wikipedia.org

Under basic conditions, the α-carbon of this compound can be deprotonated to form a nitronate anion. wikipedia.org This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the two oxygen atoms of the nitro group.

This resonance delocalization gives the nitronate anion two resonance structures: one with a carbanion at the α-position and another with the double bond between the nitrogen and the α-carbon. wikipedia.org The nucleophilic character of the nitronate anion is a cornerstone of its utility in synthesis. These anions serve as key intermediates in carbon-carbon bond-forming reactions such as the Henry reaction and the Nef reaction, where they function as nucleophiles. wikipedia.org The nucleophilicity of aliphatic nitronates is significantly reduced by hydration, making them much less reactive in water compared to dimethyl sulfoxide (B87167) (DMSO). nih.gov

The Nef reaction is a significant transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). wikipedia.orgorganicreactions.org For this compound, a secondary nitroalkane, the Nef reaction yields heptan-2-one. The reaction proceeds via the hydrolysis of the corresponding nitronate salt under strong acidic conditions. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism involves several steps:

Formation of the nitronate salt by treating the nitroalkane with a base. wikipedia.org

Protonation of the salt in strong acid to generate the aci-nitro tautomer (nitronic acid). wikipedia.org

A second protonation of the nitronic acid, which forms an iminium ion intermediate. wikipedia.org

Nucleophilic attack by water on this intermediate. wikipedia.org

Subsequent loss of a proton and water leads to a 1-nitroso-alkanol, which then rearranges to release nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide (N₂O). wikipedia.org

The remaining oxonium ion loses a proton to yield the final ketone product. wikipedia.org

The reaction conditions, particularly the pH, are critical; strong acid is required to favor the formation of the carbonyl compound and prevent side reactions that may produce oximes. organic-chemistry.orgalfa-chemistry.com

Nucleophilic Additions and Substitutions

The nitronate anion derived from this compound can be further functionalized to participate in various nucleophilic addition and substitution reactions.

Silyl (B83357) nitronates, which are silyl esters of nitronic acids, can be prepared from nitroalkanes. The silyl nitronate derived from this compound reacts with organolithium reagents to produce chain-extended oximes. rsc.orgrsc.org In these reactions, the organolithium reagent attacks the nitronate system, leading to the formation of an oxime as the isolated product. rsc.orgresearchgate.net The reaction typically involves treating a solution of the silyl nitronate in tetrahydrofuran (B95107) (THF) with two equivalents of the organolithium reagent at low temperatures (-78 °C), followed by warming to room temperature. rsc.org

The yields of the resulting oximes vary depending on the specific organolithium reagent used. researchgate.net

| Organolithium Reagent (RLi) | Product Oxime | Yield (%) |

|---|---|---|

| Methyllithium (B1224462) (MeLi) | Heptan-2-one, O-methyloxime | 35 |

| n-Butyllithium (BunLi) | Heptan-2-one, O-n-butyloxime | 30 |

| sec-Butyllithium (ButLi) | Heptan-2-one, O-sec-butyloxime | 50 |

| Phenyllithium (PhLi) | Heptan-2-one, O-phenyloxime | 25 |

Yields are based on the starting this compound. Data sourced from a 1981 study on the reactions of silyl nitronates. researchgate.net

The nitronate anion generated from this compound can act as a potent nucleophile in conjugate addition reactions, also known as Michael additions. wikipedia.org In this type of reaction, the nucleophilic nitronate attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound or other activated alkene. wikipedia.orglibretexts.org

The reaction mechanism involves the 1,4-addition of the nucleophile across the conjugated system. lumenlearning.com The initial attack forms a new carbon-carbon bond at the β-position and generates an enolate intermediate, where the negative charge is delocalized onto the oxygen atom. wikipedia.org Subsequent protonation of this enolate, followed by keto-enol tautomerism, yields the final saturated carbonyl compound, now containing the heptylnitro moiety. wikipedia.org This reaction is a powerful tool for constructing complex molecules, as it allows for the formation of new carbon-carbon bonds. nih.gov

Catalytic Reaction Mechanisms Involving this compound

Stereochemical Induction in Asymmetric Catalysis

Asymmetric catalysis aims to control the stereochemical outcome of a reaction, producing a specific stereoisomer of the product in excess. In reactions involving this compound and other prochiral nitroalkanes, stereochemical induction is achieved by employing chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. nih.gov The nitro group is a versatile functional group for carbon-carbon bond formation, and controlling the stereochemistry at the carbon atom bearing the nitro group is of significant synthetic importance. researchgate.net

A key example of asymmetric catalysis involving nitroalkanes is the Henry reaction, which is the addition of a nitroalkane to a carbonyl compound. researchgate.net When this compound reacts with an aldehyde, a new stereocenter is formed. Chiral transition metal complexes can orchestrate this reaction to proceed with high enantioselectivity. researchgate.netrsc.org The catalyst, often a metal coordinated to a chiral ligand, interacts with the reactants in a way that one of the possible transition states is energetically favored. This energetic preference dictates the stereochemistry of the resulting β-nitro alcohol.

Another important reaction is the asymmetric C-alkylation of nitroalkanes. While historically challenging due to competing O-alkylation, recent advances using transition metal catalysis have enabled site-selective C-alkylation. nih.gov By using a chiral ligand in conjunction with a metal catalyst, it is possible to achieve asymmetric induction, leading to the formation of enantioenriched products. nih.gov The chiral environment provided by the catalyst directs the approach of the electrophile to one face of the pro-chiral nitronate intermediate derived from this compound.

Role of Transition Metal Complexes in Reaction Pathways

Transition metal complexes are central to modern catalytic reactions involving nitroalkanes like this compound due to their ability to activate substrates, control selectivity, and operate through various mechanistic pathways. researchgate.net These metals possess variable oxidation states and can coordinate with reactants, facilitating transformations that are otherwise difficult to achieve.

In the context of asymmetric reactions of this compound, transition metals such as copper (Cu), nickel (Ni), iridium (Ir), and zinc (Zn) are commonly used in combination with chiral ligands. researchgate.netnih.govacs.orgresearchgate.net The general role of the transition metal complex involves the following key steps:

Formation of a Metal Nitronate: The nitroalkane, in the presence of a base, forms a nitronate anion. This anion then coordinates to the metal center of the catalyst.

Substrate Activation: The metal complex activates the coordinated nitronate and/or the electrophile (e.g., an aldehyde in a Henry reaction). This activation lowers the energy barrier for the subsequent bond-forming step. researchgate.net

Stereocontrolled C-C Bond Formation: The chiral ligands attached to the metal create a specific three-dimensional environment. This steric and electronic arrangement directs the electrophile to attack the metal nitronate from a particular face, leading to a high degree of stereoselectivity. researchgate.netrsc.org

Product Release and Catalyst Regeneration: After the bond formation, the product dissociates from the metal center, and the catalyst is regenerated to participate in another catalytic cycle.

For instance, nickel-catalyzed systems have been developed for the asymmetric C-alkylation of nitroalkanes with alkyl halides. nih.gov These catalysts are effective in promoting the desired C-alkylation over the undesired O-alkylation by proceeding through a single-electron transfer mechanism, which is different from the traditional two-electron chemistry of nitroalkanes. nih.gov Similarly, copper(II) complexes are highly effective catalysts for asymmetric Henry reactions, yielding chiral nitro alcohols with high enantiomeric excess. researchgate.net

Reduction Chemistry of Nitroalkanes

The nitro group of this compound can be reduced to other functional groups, most notably amines, or converted into carbonyl compounds which can then be transformed into carboxylic acids.

Reduction to Amines via Catalytic and Reagent-Based Methods

The reduction of this compound to 2-aminoheptane (B1682561) is a fundamental transformation in organic synthesis. nih.govnih.gov This can be accomplished through various methods, which can be broadly categorized as catalytic hydrogenation and reagent-based reductions.

Catalytic Hydrogenation: This is often the preferred method due to its efficiency and cleaner reaction profiles. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: This is another common catalyst for nitro group reductions and is particularly useful when the substrate contains functionalities that might be sensitive to other catalysts. wikipedia.org

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is effective for the hydrogenation of aliphatic nitro compounds. wikipedia.org

Reagent-Based Methods: These methods employ stoichiometric amounts of a reducing agent and are useful alternatives, especially when catalytic hydrogenation is not feasible or selective. commonorganicchemistry.com

Metal/Acid Systems: A classic method involves the use of a metal such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid or hydrochloric acid). commonorganicchemistry.comwikipedia.org These systems are generally mild and can tolerate the presence of other reducible functional groups.

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.comwikipedia.org

| Method | Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C | Methanol or Ethanol solvent, room temperature to mild heating | Highly efficient, but can also reduce other functional groups like alkenes. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Raney Ni | Ethanol solvent, elevated temperature and pressure | Effective for aliphatic nitro compounds. wikipedia.org |

| Metal/Acid Reduction | Fe/CH₃COOH | Refluxing acetic acid | A mild method that can be selective in the presence of other reducible groups. wikipedia.org |

| Metal/Acid Reduction | Zn/CH₃COOH | Acidic conditions | Similar to Fe/acid, provides a mild reduction. commonorganicchemistry.com |

| Metal Hydride Reduction | LiAlH₄ | Anhydrous ether or THF solvent | Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com |

Conversion to Carboxylic Acids

The conversion of a secondary nitroalkane like this compound to a carboxylic acid is a more complex transformation. A common pathway for the conversion of nitroalkanes to carbonyl compounds is the Nef reaction. wikipedia.orgorganicreactions.org For a secondary nitroalkane, the Nef reaction yields a ketone. Specifically, this compound would be converted to heptan-2-one. designer-drug.com This reaction typically involves treating the sodium salt of the nitroalkane with a strong acid like sulfuric acid. wikipedia.org

Direct conversion of nitroalkanes to carboxylic acids can be achieved under specific oxidative conditions. For instance, treatment of primary nitroalkanes with potassium permanganate (B83412) in a basic phosphate (B84403) buffer can yield carboxylic acids. researchgate.net Another method involves the use of catalytic amounts of iodide in combination with a zinc catalyst in water to convert nitroalkanes into the corresponding carboxylic acids under mild conditions. researchgate.netrsc.org While these methods are established for nitroalkanes, their direct application to a secondary nitroalkane like this compound to yield a C7 carboxylic acid would necessitate carbon-carbon bond cleavage, which is not a typical outcome of these reactions. The more plausible route to a carboxylic acid from this compound would involve an initial transformation, such as the Nef reaction to heptan-2-one, followed by a subsequent oxidation step that cleaves the carbon chain.

Advanced Applications of 2 Nitroheptane in Synthetic Organic Chemistry

Role as a Versatile Synthetic Intermediate

Nitroalkanes, in general, are highly versatile synthetic intermediates. Their utility stems from the electron-withdrawing nature of the nitro group, which acidifies the α-protons, facilitating the formation of a nucleophilic nitronate anion. This anion can participate in a variety of carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction and Michael additions. wikipedia.orgorganic-chemistry.orgsctunisie.org Furthermore, the nitro group itself can be transformed into other valuable functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), making nitroalkanes powerful building blocks in multi-step syntheses. wikipedia.orgyoutube.com

Despite this general utility, specific studies detailing the application of 2-Nitroheptane as a versatile synthetic intermediate are not present in the current body of scientific literature.

Building Block for Complex Molecular Architectures

The transformation of nitroalkanes into various functional groups makes them ideal starting points for the synthesis of complex molecules, including a wide array of heterocyclic compounds and polyfunctionalized derivatives.

Synthesis of Heterocyclic Compounds (e.g., Lactones, Spiroketals, Pyrrolidines, Piperidines)

The synthesis of heterocyclic compounds often relies on the strategic placement of heteroatoms within a carbon framework. Nitroalkanes serve as valuable precursors in this regard. For instance, the products of Henry reactions (β-nitro alcohols) can be precursors to amino alcohols, which are key components in the synthesis of nitrogen-containing heterocycles like pyrrolidines and piperidines. nih.govnih.gov The Nef reaction, converting the nitro group to a carbonyl, can be instrumental in the formation of oxygen-containing heterocycles such as lactones and spiroketals. mdpi.comresearchgate.net

General synthetic strategies involving nitroalkanes include:

Lactones: While various methods exist for lactone synthesis, those involving nitroalkanes would typically proceed through a multi-step sequence where the nitroalkane is used to build a carbon chain that is later functionalized with a hydroxyl and a carboxylic acid (or its precursor) group, followed by cyclization. researchgate.net

Spiroketals: The synthesis of spiroketals using nitroalkanes often involves Michael or nitroaldol reactions to construct a dihydroxy ketone framework, which can then undergo acid-catalyzed intramolecular acetalization. mdpi.comresearchgate.net

Pyrrolidines: Pyrrolidine rings can be formed through various routes, including the reduction of γ-nitro ketones or the cyclization of amino alcohols derived from nitroalkane precursors. nih.govresearchgate.net The aza-Henry reaction is another powerful tool for constructing the carbon-nitrogen backbone. nih.gov

Piperidines: Similar to pyrrolidines, piperidine (B6355638) synthesis can be achieved through the cyclization of δ-amino alcohols or other appropriately functionalized precursors derived from nitroalkanes. nih.govresearchgate.net

However, a review of the literature indicates no specific examples or detailed research focused on the use of This compound for the synthesis of these particular heterocyclic compounds.

Elaboration into Polyfunctionalized Derivatives

The reactivity of the nitro group and the adjacent carbon allows for the introduction of multiple functional groups, leading to polyfunctionalized molecules. mdpi.com Reactions such as the Henry and Michael additions create new stereocenters and introduce hydroxyl and carbonyl functionalities, respectively. wikipedia.orgorganic-chemistry.org Subsequent transformations of the nitro group can then add amino or carbonyl groups. This sequence of reactions allows for the creation of molecules with diverse and complex functional group arrays.

There is no specific information available in scientific literature detailing the elaboration of This compound into specific polyfunctionalized derivatives.

Precursor in Polymer and Materials Science

The application of nitroalkanes in polymer and materials science is not a widely documented field. In principle, a bifunctional monomer containing a nitro group could be incorporated into a polymer chain, or the reactivity of the nitroalkane could be harnessed for polymerization reactions. However, this remains a speculative area.

Searches for the use of This compound as a monomer or precursor in polymer and materials science did not yield any relevant research articles or data. The general literature on polymer synthesis does not indicate a significant role for simple nitroalkanes like this compound. libretexts.orgnist.gov

Analytical and Spectroscopic Characterization Methodologies for 2 Nitroheptane

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of 2-nitroheptane, providing the means to isolate the compound from reaction mixtures or complex matrices. Gas and liquid chromatography are the principal techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for the separation of volatile compounds like this compound. nih.gov In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a long, thin capillary column. chromatographyonline.com Research has demonstrated the successful gas chromatographic separation of secondary nitroheptane isomers, where individual isomers were identified by comparing their retention volumes against those of known reference compounds. pw.edu.pl

For enhanced detection and identification, GC is commonly coupled with mass spectrometry (MS). In a GC-MS system, the separated components eluting from the GC column are directly introduced into the ion source of a mass spectrometer. nih.gov This allows for the acquisition of mass spectra for each separated compound, providing a high degree of certainty in identification. The technique is sensitive enough to detect nitroalkanes in the nanogram range. nih.gov While specific parameters for this compound are not extensively detailed in the literature, methods developed for similar short-chain nitroalkanes, such as 2-nitropropane (B154153), utilize an isotope dilution approach with solid-phase extraction (SPE) for sample cleanup and concentration, followed by GC-MS/MS analysis. nih.govnih.gov Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer even greater peak capacity and selectivity, making them suitable for analyzing complex samples containing nitroalkanes. chromatographyonline.com

Table 1: Illustrative GC-MS Parameters for Nitroalkane Analysis (Based on general methods for similar compounds)

| Parameter | Value/Description |

| Column Type | Typically a non-polar or medium-polarity column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate. researchgate.net |

| Injection Mode | Split/Splitless |

| Oven Program | A temperature gradient, for instance, starting at a low temperature (~50-60°C) and ramping up to a higher temperature (~260°C) to ensure elution of all components. kirj.ee |

| MS Ionization | Electron Ionization (EI) or Chemical Ionization (CI). researchgate.netkirj.ee |

| MS Detection | Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comwikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org

While specific HPLC methods dedicated to this compound are not widely documented, patents and general chemical literature indicate that HPLC is a suitable method for its analysis. google.com For a non-polar molecule like this compound, a reversed-phase HPLC method would typically be employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. dergipark.org.tr Detection can be achieved using a UV detector, as the nitro group provides a chromophore, although with a relatively low extinction coefficient.

Table 2: General Reversed-Phase HPLC Parameters for Organic Compounds

| Parameter | Value/Description |

| Column | C18 or C8 bonded silica (B1680970) gel (e.g., 4.6 x 250 mm, 5 µm particle size). dergipark.org.tr |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and/or Methanol with Water. dergipark.org.tr |

| Flow Rate | Typically 0.5 - 1.5 mL/min. dergipark.org.tr |

| Detector | UV-Vis Detector |

| Injection Volume | Typically 5 - 20 µL |

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is indispensable for elucidating the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule. It provides information about the different types of hydrogen atoms in a molecule and their connectivity. For this compound (CH₃-CH(NO₂)-CH₂-CH₂-CH₂-CH₂-CH₃), a predicted ¹H NMR spectrum would show distinct signals for each unique proton environment.

The proton attached to the carbon bearing the nitro group (the α-proton) is expected to be the most deshielded due to the strong electron-withdrawing effect of the NO₂ group, causing its signal to appear significantly downfield. The protons on the adjacent methyl and methylene (B1212753) groups will also be influenced, though to a lesser extent. The terminal methyl group at the far end of the chain will be the most shielded and appear furthest upfield.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH(NO₂)- | ~ 4.2 - 4.5 | Sextet or Multiplet |

| -CH₂- (C3) | ~ 1.8 - 2.1 | Multiplet |

| -CH₃ (C1) | ~ 1.5 - 1.7 | Doublet |

| -CH₂- (C4, C5, C6) | ~ 1.2 - 1.4 | Multiplet |

| -CH₃ (C7) | ~ 0.8 - 1.0 | Triplet |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. avantesusa.com For this compound, the most characteristic signals in the IR spectrum are due to the nitro group. wpmucdn.com Aliphatic nitro compounds exhibit two very strong stretching vibrations: one for the asymmetric stretch of the N-O bonds and another for the symmetric stretch. wpmucdn.com

Asymmetric NO₂ Stretch: Typically appears in the range of 1570-1500 cm⁻¹. wpmucdn.com

Symmetric NO₂ Stretch: Found in the region of 1380-1300 cm⁻¹. wpmucdn.com

In addition to the nitro group vibrations, the spectrum will show absorptions characteristic of the heptyl chain:

C-H Stretching: Aliphatic C(sp³)-H stretching vibrations are observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org

C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) bending (scissoring and rocking) vibrations appear in the fingerprint region, approximately from 1470-1350 cm⁻¹. libretexts.org

Raman spectroscopy also detects these vibrations, and while selection rules differ, the key nitro group and alkane chain vibrations are expected to be Raman active. avantesusa.comgoogle.com The intensity of the peaks can provide information on the amount of substance present. avantesusa.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| Asymmetric NO₂ Stretch | 1550 - 1530 | Strong |

| Symmetric NO₂ Stretch | 1375 - 1365 | Strong |

| C-H Stretch (alkane) | 2960 - 2850 | Strong |

| C-H Bend (CH₂, CH₃) | 1470 - 1450 | Medium |

| C-H Rock (CH₃) | 1370 - 1350 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk When subjected to electron ionization (EI), the this compound molecule (molecular weight: 145.20 g/mol ) will form a molecular ion (M⁺•) and then undergo fragmentation. chemguide.co.uklibretexts.org The fragmentation pattern is a unique fingerprint that aids in structural confirmation.

For aliphatic nitro compounds, a common fragmentation pathway is the loss of the nitro group (•NO₂, 46 Da). youtube.com Another typical fragmentation is alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbon bearing the functional group.

Key expected fragments for this compound would include:

m/z 145: The molecular ion [C₇H₁₅NO₂]⁺•. This peak may be weak or absent in EI-MS for some nitroalkanes. youtube.com

m/z 99: Loss of the nitro group ([M - NO₂]⁺). This results from the cleavage of the C-N bond, leaving a secondary heptyl carbocation [C₇H₁₅]⁺.

m/z 88: Loss of the pentyl radical ([M - C₅H₁₁]⁺) through alpha-cleavage, resulting in the [CH₃CHNO₂]⁺• fragment.

m/z 57: A butyl fragment [C₄H₉]⁺, a common alkyl fragment. libretexts.org

m/z 43: A propyl fragment [C₃H₇]⁺. libretexts.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 145 | [C₇H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 99 | [C₇H₁₅]⁺ | M - •NO₂ |

| 88 | [C₂H₄NO₂]⁺ | M - •C₅H₁₁ (α-cleavage) |

| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation |

| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation |

Thermal Stability Assessment Methodologies

Differential Scanning Calorimetry (DSC) for Nitroalkanes

Differential Scanning Calorimetry (DSC) is a widely employed thermoanalytical technique for evaluating the thermal stability of substances, including the nitroalkane class of compounds. researchgate.netscielo.brwikipedia.org The method provides critical information on the thermal risks associated with chemicals by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. wikipedia.orgfilab.fr This analysis can identify exothermic decomposition events, determine the temperature at which they begin, and quantify the amount of energy released. acs.orglew.ro

For volatile and energetic materials like nitroalkanes, DSC experiments are typically conducted using sealed high-pressure crucibles. acs.orgacs.org This setup is crucial as it suppresses the evaporation of the liquid sample, allowing for the accurate observation of the thermal decomposition process itself. acs.org The analysis is often performed under an inert nitrogen atmosphere to ensure the chemical inertness of the sample's surroundings. acs.orgacs.org By heating the sample at various linear rates (e.g., 1 °C/min, 5 °C/min, 10 °C/min), key thermodynamic and kinetic parameters of decomposition can be determined. acs.orgacs.org

The primary data obtained from a DSC thermogram for a nitroalkane are the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d), also known as the heat of decomposition. acs.orgacs.org The T_onset indicates the temperature at which the substance begins to decompose exothermically, providing a measure of its thermal sensitivity. acs.org The ΔH_d quantifies the total energy released during the decomposition event, which describes the severity of the potential thermal hazard. acs.org

A comprehensive study on the thermal stability of a series of aliphatic nitroalkanes, including primary, secondary, linear, and cyclic structures, was conducted using DSC. acs.orgresearchgate.net The research found that all tested nitroalkanes exhibited a significant exothermic decomposition phenomenon. acs.orgresearchgate.net For instance, the decomposition energy for all compounds was determined to be greater than 500 J/g, highlighting a considerable potential hazard. acs.orgacs.org No endothermic peaks were generally observed in the thermograms between 30 and 400 °C. acs.orgacs.org

The onset temperature (T_onset) was found to be dependent on the heating rate used during the experiment. acs.orgacs.org In the comparative analysis of various nitroalkanes, no substantial differences in thermal stability were observed based on the molecular structure (primary vs. secondary, or chain length). acs.orgresearchgate.net The study provides valuable data for understanding the inherent reactivity of these compounds. acs.orgresearchgate.net

The following table presents detailed findings from the DSC analysis of this compound and other selected nitroalkanes, with data recorded at a heating rate of 1 °C/min to ensure the completion of the exothermic event. acs.org

Table 1: DSC Thermal Stability Data for Selected Nitroalkanes at 1 °C/min Heating Rate

| Compound Name | Molecular Weight ( g/mol ) | Onset Temperature (T_onset) (°C) | Heat of Decomposition (ΔH_d) (J/g) | Heat of Decomposition (ΔH_d) (kJ/mol) |

| Nitromethane (B149229) | 61.04 | 338.3 | -2088 | -127.4 |

| Nitroethane | 75.07 | 288.7 | -1931 | -145.0 |

| 2-Nitropropane | 89.09 | 240.5 | -1815 | -161.7 |

| 1-Nitrobutane | 103.12 | 280.9 | -1734 | -178.8 |

| This compound | 145.21 | 268.3 | -1469 | -213.3 |

| Nitrocyclohexane | 129.16 | 269.8 | -1641 | -212.0 |

Data sourced from Legget, et al. (2021), Organic Process Research & Development. acs.org

Environmental Chemistry and Transformation Pathways of 2 Nitroheptane

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and alteration in the air, water, and soil. nih.gov For 2-Nitroheptane, these processes are governed by its physicochemical properties and the characteristics of the environmental compartments it enters. nih.govjawilliamsschool.ca

Once released, the distribution of this compound is influenced by processes such as advection (transport with the bulk flow of water or air), diffusion (movement from higher to lower concentration), leaching (downward movement through soil with water), and runoff (movement over the soil surface). fiveable.meokstate.edufao.org The compound is considered a potential groundwater contaminant. ontosight.ai Its moderate water solubility and high solubility in organic solvents suggest it can be mobile in aqueous environments while also having a tendency to partition into organic matter in soil and sediment. ontosight.ai

Table 1: Physicochemical Properties of this compound and Related Compounds

This interactive table summarizes key properties that influence environmental fate and transport.

| Property | This compound | 2-Nitropropane (B154153) | Source(s) |

| Molecular Formula | C7H15NO2 | C3H7NO2 | ontosight.ai |

| Boiling Point | ~195-196°C | 120°C | ontosight.aiwho.int |

| Melting Point | ~ -40°C | -93°C | ontosight.aiwho.int |

| Water Solubility | Moderately soluble | Slightly soluble | ontosight.aiwho.int |

| Solubility in Organics | Highly soluble (ethanol, ether) | Soluble (organic solvents) | ontosight.aiwho.int |

| Atmospheric Half-life | Data not available | ~1.8 - 9.8 days (photolysis) | canada.ca |

Abiotic Transformation Processes (e.g., Photochemical, Hydrolysis)

Abiotic transformation processes are non-biological chemical reactions that degrade a compound in the environment. For nitroalkanes, the most significant abiotic processes are likely photolysis and, to a lesser extent, hydrolysis. nih.gov

Photochemical Transformation: Photolysis, or photochemical degradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. up.pt Nitroalkanes are known to absorb UV radiation, which can lead to their degradation in the atmosphere and sunlit surface waters. who.int For instance, 2-nitropropane undergoes rapid photodissociation, with a significant percentage degrading within 24 hours of exposure. canada.ca The photolysis of other nitro-compounds, such as nitrophenols and the insensitive munition 3-nitro-1,2,4-triazol-5-one (NTO), has been shown to proceed with environmental half-lives ranging from a few days to several weeks, depending on conditions like pH, water clarity, and the presence of other photosensitizing substances. cdc.govnih.gov While specific studies on this compound are absent, its chemical structure suggests it would be susceptible to similar photochemical degradation pathways, likely involving the cleavage of the carbon-nitrogen bond. The degradation products could include smaller organic molecules and inorganic nitrogen species. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. britannica.com While nitroalkanes can be hydrolyzed to a corresponding ketone or aldehyde and a hydroxylammonium salt (a process known as the Nef reaction), this typically requires strong acidic conditions. who.intdoubtnut.com The relevance of this reaction under typical environmental pH conditions (usually between 6 and 9) is likely limited. Therefore, hydrolysis is not considered a primary degradation pathway for nitroalkanes like this compound in the natural environment compared to biodegradation and photolysis. nih.govcdc.gov

Table 2: Environmental Half-Lives of Related Nitro-Compounds via Abiotic Processes

This table provides context on degradation rates for compounds related to this compound.

| Compound | Process | Half-Life | Environmental Conditions | Source(s) |

| 2-Nitropropane | Aqueous Photolysis | ~1.8 days (calculated) | In air, from photodissociation data | canada.ca |

| Nitrophenols | Aqueous Photolysis | 1 - 8 days | Freshwater | cdc.gov |

| 2,4-D (Herbicide) | Aqueous Photolysis | 13 days | 25°C, surface of distilled water | juniperpublishers.com |

| 2,4-D (Herbicide) | Hydrolysis | 39 days | 25°C, pH 7 | juniperpublishers.com |

| NTO (Munition) | Aqueous Photolysis | 1.1 - 5.7 days | Predicted, varying conditions | nih.gov |

Biotic Transformation and Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial pathway for the removal of many environmental contaminants. jawilliamsschool.camicrobenotes.com Various bacteria and fungi have demonstrated the ability to metabolize nitroalkanes and related nitroaromatic compounds, often using them as a source of carbon and nitrogen. nih.govpjoes.com

The primary mechanism for the aerobic biodegradation of nitroalkanes involves enzymatic oxidation. researchgate.net A key class of enzymes, nitroalkane oxidases, catalyzes the oxidation of neutral nitroalkanes into their corresponding aldehydes or ketones, along with the production of nitrite (B80452) (NO₂⁻) and hydrogen peroxide. researchgate.net Another related class of enzymes, nitronate monooxygenases, acts on the anionic form (nitronate) of nitroalkanes to produce the same carbonyl compound and nitrite. researchgate.net

For this compound, this enzymatic action would be expected to convert it to heptan-2-one and nitrite. The resulting heptan-2-one is a less toxic ketone that can be further metabolized by microorganisms, while the released nitrite can be integrated into the microbial nitrogen cycle. wikipedia.orgnih.gov Although specific microorganisms that degrade this compound have not been extensively documented, bacteria from genera such as Pseudomonas, Arthrobacter, and Bacillus are well-known for their ability to degrade a wide range of organic pollutants, including nitro-compounds. microbenotes.compjoes.comnih.gov Furthermore, some anaerobic bacteria are capable of reducing the nitro group to an amino group, which represents an alternative metabolic fate. nih.govnih.gov

Table 3: Key Enzyme Types in Nitroalkane Biodegradation

This table outlines enzymes known to be involved in the degradation of nitroalkanes.

| Enzyme Class | Reaction Catalyzed | Substrate Form | Common Products | Source(s) |

| Nitroalkane Oxidase | Oxidation of nitroalkane | Neutral R₂CHNO₂ | Aldehyde/Ketone, Nitrite, H₂O₂ | researchgate.net |

| Nitronate Monooxygenase | Oxidation of nitronate | Anionic [R₂C=NO₂]⁻ | Aldehyde/Ketone, Nitrite | researchgate.net |

| Reductases | Reduction of nitro group | R-NO₂ | Amine (R-NH₂) | nih.govpnnl.gov |

Advanced Remediation Strategies for Nitroalkane Contamination

When soil or groundwater becomes contaminated with nitroalkanes, various remediation strategies can be employed to remove or neutralize the pollutants. numberanalytics.comrestorical.com The choice of technology depends on factors like the contaminant concentration, site geology, and cost-effectiveness. gjesm.net While no remediation strategies have been documented specifically for this compound, techniques proven effective for other organic and nitro-organic compounds are applicable.

Bioremediation: This approach uses microorganisms to break down contaminants. epa.gov It is often considered a cost-effective and environmentally friendly option. Strategies include:

Monitored Natural Attenuation (MNA): Relies on naturally occurring microbial populations to degrade contaminants over time. This is viable where the natural degradation rate is sufficient to prevent risk. jrte.org

Biostimulation: Involves adding nutrients (like nitrogen and phosphorus) or electron acceptors (like oxygen) to the subsurface to stimulate the growth and activity of indigenous contaminant-degrading microbes. gjesm.net

Bioaugmentation: The introduction of specific, pre-grown microbial strains with a known ability to degrade the target contaminant into the contaminated site. This is used when the native microbial population lacks the necessary degradative capabilities. nih.gov

In-Situ Chemical Oxidation (ISCO): ISCO involves injecting strong chemical oxidants directly into the contaminated zone to destroy pollutants. numberanalytics.com Common oxidants include permanganate (B83412), persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst). These oxidants can break down the nitroalkane molecule into less harmful substances like carbon dioxide and water.

Physical Removal and Treatment:

Excavation: Contaminated soil is physically removed and transported to a specialized facility for treatment or disposal. jrte.org

Pump-and-Treat: Contaminated groundwater is pumped to the surface and treated in an above-ground system using methods like activated carbon adsorption or advanced oxidation processes before being discharged or reinjected. restorical.com

Soil Vapor Extraction (SVE): This technique is effective for volatile contaminants in the unsaturated zone above the water table. A vacuum is applied to the soil to draw out contaminant vapors, which are then treated at the surface. jrte.org

Q & A

Q. What in vitro assays evaluate this compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.